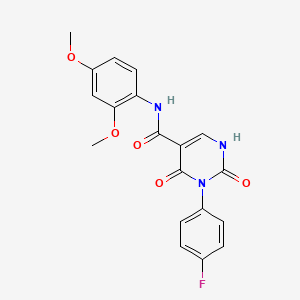

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, also known as DFPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFPM belongs to the class of pyrimidine derivatives and has been shown to possess potent anti-inflammatory and anti-cancer properties.

Applications De Recherche Scientifique

Chemistry and Pharmacology of Fluorinated Pyrimidines

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been pivotal in cancer treatment, showcasing the importance of fluorine chemistry in medicinal applications. The synthesis of 5-FU and its derivatives, including the incorporation of stable isotopes, has been explored to study their metabolism and biodistribution. These developments have led to new insights into how fluorinated pyrimidines influence nucleic acid structure and function, offering potential for more precise cancer therapies in the era of personalized medicine (Gmeiner, 2020).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been recognized for their significant optoelectronic properties. Their incorporation into π-extended conjugated systems has shown value in creating novel materials for applications such as organic light-emitting diodes (OLEDs), image sensors, and solar cells. The electroluminescent properties and potential in nonlinear optical materials underline the versatility of pyrimidine derivatives beyond their biological activities (Lipunova et al., 2018).

Pyrimidine Derivatives in Anti-Inflammatory Research

The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. These compounds have shown potential in inhibiting key inflammatory mediators, offering insights into developing new anti-inflammatory agents with minimized toxicity. Such research underscores the therapeutic versatility of pyrimidines, extending their application beyond anticancer activity (Rashid et al., 2021).

Pyrimidines in Anticancer Therapy

The role of pyrimidine analogs, particularly in treating multidrug-resistant and extensively drug-resistant tuberculosis, highlights the broader therapeutic potential of these compounds. The strategic selection and combination of drugs, including pyrimidine derivatives, demonstrate their importance in addressing challenging health issues beyond cancer, underscoring their adaptability and efficacy in various therapeutic contexts (Caminero et al., 2010).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O5/c1-27-13-7-8-15(16(9-13)28-2)22-17(24)14-10-21-19(26)23(18(14)25)12-5-3-11(20)4-6-12/h3-10H,1-2H3,(H,21,26)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCZEWZHUCJYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)